molecular formula C12H17NO B564380 DEET-d10 CAS No. 1215576-01-4

DEET-d10

Cat. No.: B564380
CAS No.: 1215576-01-4
M. Wt: 201.335
InChI Key: MMOXZBCLCQITDF-IZUSZFKNSA-N
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Preparation Methods

The preparation of DEET-d10 involves the replacement of hydrogen atoms in DEET with deuterium atoms. This can be achieved through a nucleophilic substitution reaction using deuterium sources such as sodium deuteride. The reaction typically involves the following steps :

    Reacting DEET with Sodium Deuteride: DEET is reacted with sodium deuteride in an appropriate solvent, such as tetrahydrofuran, under controlled conditions.

    Purification: The reaction mixture is then purified using techniques such as distillation or chromatography to obtain this compound with high purity.

Industrial production methods for this compound are similar but are scaled up to meet commercial demands. These methods ensure the consistent production of this compound with high isotopic purity.

Chemical Reactions Analysis

DEET-d10 undergoes various chemical reactions similar to its non-deuterated counterpart, DEET. Some of the common reactions include :

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

DEET-d10 has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

    Chemistry: this compound is used as a tracer in chemical reactions to study reaction mechanisms and pathways.

    Biology: It is employed in studies related to insect behavior and mosquito repellency, helping researchers understand the effectiveness and mode of action of insect repellents.

    Medicine: this compound is used in toxicological studies to assess the safety and potential health effects of DEET-based products.

    Industry: It is utilized in the development and testing of new insect repellent formulations, ensuring their efficacy and safety.

Mechanism of Action

The exact mechanism by which DEET-d10 exerts its insect repellent effects is not fully understood. it is believed to involve multiple pathways :

    Olfactory and Gustatory Mechanisms: this compound interferes with the olfactory and gustatory receptors of insects, making it difficult for them to locate their hosts.

    Central Nervous System Impairment: this compound may also affect the central nervous system of insects, leading to behavioral changes that reduce their ability to bite and feed.

Comparison with Similar Compounds

DEET-d10 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some of the similar compounds include :

    N,N-diethyl-3-methylbenzamide (DEET): The non-deuterated form of this compound, widely used as an insect repellent.

    Ethyl butylacetylaminopropionate (IR3535): Another insect repellent with a different chemical structure and mode of action.

    Picaridin: A synthetic compound used as an insect repellent, known for its effectiveness and lower toxicity compared to DEET.

In comparison, this compound offers the advantage of being traceable in scientific studies, allowing for more precise analysis of its behavior and effects in various systems.

Properties

IUPAC Name

3-methyl-N,N-bis(1,1,2,2,2-pentadeuterioethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOXZBCLCQITDF-IZUSZFKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C(=O)C1=CC=CC(=C1)C)C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675659
Record name N,N-Bis[(~2~H_5_)ethyl]-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215576-01-4
Record name N,N-Bis[(~2~H_5_)ethyl]-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1215576-01-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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